molecular formula C10H9BrO4 B1280972 6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one CAS No. 531501-41-4

6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one

Cat. No.: B1280972
CAS No.: 531501-41-4
M. Wt: 273.08 g/mol
InChI Key: FOZVJTHORLMHQD-UHFFFAOYSA-N
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Description

6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one is a chemical compound with the molecular formula C10H9BrO4 It is a brominated derivative of benzo[1,3]dioxin, characterized by the presence of a hydroxyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one typically involves the bromination of 7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or reduce the hydroxyl group to a hydrogen atom.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like DMF or DMSO.

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of azido, thiocyano, or methoxy derivatives.

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of de-brominated or de-hydroxylated products.

Scientific Research Applications

6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one: Lacks the bromine atom, making it less reactive in substitution reactions.

    6-Chloro-7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    6-Fluoro-7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one: Contains a fluorine atom, which can significantly alter its chemical behavior and biological activity.

Uniqueness

6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and potentially increases its biological activity. The combination of the hydroxyl group and bromine atom provides a versatile platform for further chemical modifications and applications in various fields.

Properties

IUPAC Name

6-bromo-7-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO4/c1-10(2)14-8-4-7(12)6(11)3-5(8)9(13)15-10/h3-4,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZVJTHORLMHQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=CC(=C(C=C2C(=O)O1)Br)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10464492
Record name 6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

531501-41-4
Record name 6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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